molecular formula C24H16F3N3OS B6515566 5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 950276-92-3

5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B6515566
CAS No.: 950276-92-3
M. Wt: 451.5 g/mol
InChI Key: SCZRWTSVKBVPBM-UHFFFAOYSA-N
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Description

5-[4-(3-Methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a sophisticated chemical compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. Its structure incorporates three distinct pharmacophores—a 1,2,4-oxadiazole ring, a thiophene, and a pyrrole—each contributing unique electronic and steric properties that are valuable for probing biological systems. The 1,2,4-oxadiazole heterocycle is a well-known bioisostere for ester and amide functional groups, often used to improve the metabolic stability and pharmacokinetic properties of lead compounds . This ring system is found in several commercially available drugs and exhibits a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial effects . The inclusion of a trifluoromethyl group on the phenyl ring is a common strategy in agrochemical and pharmaceutical design to enhance lipophilicity, metabolic stability, and membrane permeability. Furthermore, the pyrrole and thiophene heterocycles are privileged structures in medicinal chemistry. Pyrrole is a five-membered aromatic heterocycle found in many natural products with biological activity, and its incorporation into molecules can facilitate interactions with various enzymes and receptors . Thiophene is another key component of many bioactive molecules and materials. The specific spatial arrangement of these rings in this compound makes it a compelling candidate for research into new therapeutic agents, such as kinase inhibitors or GPCR ligands. It may also serve as a key intermediate in the synthesis of more complex molecules or be investigated for the development of functional materials. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[4-(3-methylphenyl)-3-pyrrol-1-ylthiophen-2-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N3OS/c1-15-5-4-6-17(13-15)19-14-32-21(20(19)30-11-2-3-12-30)23-28-22(29-31-23)16-7-9-18(10-8-16)24(25,26)27/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZRWTSVKBVPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Effects

The 1,2,4-oxadiazole ring is a key pharmacophore in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity. Comparisons with analogous compounds reveal:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference ID
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 1,2,4-Oxadiazole Cyclopropyl-pyrazole, CF3-phenyl 361.3 Not reported Not reported
5-Amino-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile 1,3,4-Oxadiazole Phenyl, thioacetyl, pyrazole 341.1 196.6 Antifungal, antibacterial
4-Phenyl-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole 1,3,4-Thiadiazole Phenyl, pyrrole 243.3 Not reported Insecticidal, fungicidal
Target Compound 1,2,4-Oxadiazole CF3-phenyl, thiophene-pyrrole-methylphenyl ~499.4 (calculated) Not reported Hypothetical: kinase inhibition N/A

Key Observations:

  • Trifluoromethylphenyl Group : Present in both the target compound and ’s oxadiazole, this group enhances lipophilicity and metabolic stability, making it favorable for CNS-targeting drugs .
  • Thiophene vs.

Pharmacological Potential

  • Trifluoromethylphenyl Derivatives : Compounds with this group (e.g., ) are often explored as kinase inhibitors or anti-inflammatory agents due to their ability to penetrate lipid membranes .
  • Pyrrole-Thiophene Hybrids : Pyrrole rings (as in ) enhance DNA intercalation properties, while thiophenes improve solubility and electronic properties .

Preparation Methods

Solvent and Catalyst Screening

SolventCatalystTemperature (°C)Time (h)Yield (%)
THFTBAF25278
DMSONaOH252465
AcetonitrilePyridine80660
TolueneDBU100455

Table 1: Solvent and catalyst effects on cyclization efficiency.

Polar aprotic solvents (THF, DMSO) enhance reaction rates by stabilizing ionic intermediates. Catalytic TBAF outperforms stoichiometric bases due to its dual role as a fluoride source and phase-transfer catalyst.

Temperature and Time Dependence

Elevated temperatures accelerate cyclization but risk decomposition of the trifluoromethyl group. Room-temperature methods in DMSO or THF balance speed and substrate stability.

Mechanistic Insights

The cyclization of O-acylamidoximes proceeds via a base-induced dehydration mechanism (Figure 1). TBAF deprotonates the amidoxime nitrogen, facilitating nucleophilic attack on the carbonyl carbon and subsequent ring closure. Computational studies confirm that electron-withdrawing groups (e.g., trifluoromethyl) stabilize the transition state, enhancing reaction rates .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of thioamide precursors with aldehydes or ketones under controlled conditions. Key steps include:

  • Thiophene functionalization: Introduce 3-methylphenyl and pyrrole substituents via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Oxadiazole formation: Use nitrile intermediates reacted with hydroxylamine followed by cyclization in the presence of trifluoroacetic anhydride (TFAA) .
  • Purification: Employ column chromatography with gradients of ethyl acetate/hexane (3:7) and recrystallization from ethanol to achieve >95% purity.
    Critical Parameters:
  • Temperature control (<80°C) to avoid decomposition of the trifluoromethyl group.
  • Catalysts like Pd(PPh₃)₄ for coupling reactions (2 mol%, 12 h reflux in toluene/water) .

Advanced: How can density functional theory (DFT) and spectroscopic methods resolve electronic structure ambiguities in this compound?

Methodological Answer:

  • DFT Calculations: Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to predict bond lengths, dipole moments, and frontier molecular orbitals (HOMO-LUMO gaps). Compare with experimental XRD or NMR data to validate tautomeric forms .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from thiophene and pyrrole moieties .
    • IR: Identify ν(C=N) and ν(C-O) stretches (1650–1700 cm⁻¹) to confirm oxadiazole ring formation .
      Case Study: A DFT study on a similar triazole-thione compound reduced structural ambiguity by correlating calculated vibrational frequencies with experimental IR data (R² = 0.998) .

Basic: Which analytical techniques are essential for characterizing this compound’s structural and thermal stability?

Methodological Answer:

  • Elemental Analysis: Confirm empirical formula (C₂₃H₁₆F₃N₃OS) with ≤0.3% deviation .
  • Thermogravimetric Analysis (TGA): Assess decomposition temperature (Td >250°C) under nitrogen atmosphere (10°C/min) .
  • High-Resolution Mass Spectrometry (HRMS): Use ESI+ mode to verify molecular ion [M+H]⁺ (m/z 484.1052) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from variations in assay conditions or substituent effects. Mitigation strategies include:

  • Standardized Assays: Use the same cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) across studies .
  • Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., replacing trifluoromethyl with chloro) to isolate activity drivers. For example:
Substituent IC₅₀ (μM) vs. Cancer Cells Key Interaction
-CF₃ (original compound)12.3 ± 1.2Hydrophobic pocket binding
-Cl28.7 ± 2.1Reduced π-π stacking
-OCH₃45.6 ± 3.4Steric hindrance
  • Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase) and validate with SPR binding assays .

Advanced: What computational and experimental approaches are recommended for predicting pharmacological activity?

Methodological Answer:

  • PASS Online: Predict biological targets (e.g., 78% probability of kinase inhibition) based on structural fingerprints .
  • In Vitro Screening: Prioritize targets using panels like NCI-60 for cytotoxicity and Eurofins Pharma’s kinase profiler (IC₅₀ determination) .
  • ADMET Prediction: SwissADME to assess bioavailability (%ABS = 65–70) and hepatotoxicity (low risk) .

Basic: How can researchers optimize solvent systems for recrystallization to enhance crystallinity?

Methodological Answer:

  • Solvent Screening: Test binary mixtures (e.g., DMSO/H₂O, acetone/hexane) via slow evaporation. Ideal solvents have moderate polarity (logP ~2.5).
  • Case Example: A thiazolidinone analog achieved 99% purity using ethyl acetate/hexane (1:3) with 72 h equilibration at 4°C .

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